Ethyl 6-(dimethylamino)nicotinate
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Overview
Description
Ethyl 6-(dimethylamino)nicotinate: is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is a derivative of nicotinic acid, where the carboxyl group is esterified with ethanol and the amino group is dimethylated. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-(dimethylamino)nicotinate can be synthesized through a multi-step process involving the esterification of nicotinic acid followed by dimethylation. The general synthetic route involves:
Esterification: Nicotinic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl nicotinate.
Dimethylation: The ethyl nicotinate is then reacted with dimethylamine in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(dimethylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products:
Oxidation: Produces oxides of this compound.
Reduction: Produces amines.
Substitution: Produces substituted nicotinates.
Scientific Research Applications
Ethyl 6-(dimethylamino)nicotinate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving nicotinic acid derivatives and their biological activities.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to nicotinic acid metabolism.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-(dimethylamino)nicotinate involves its interaction with nicotinic acid receptors. It acts as an agonist, binding to these receptors and modulating their activity. This interaction can lead to various biological effects, including vasodilation and modulation of lipid metabolism . The molecular targets include nicotinic acid receptors and associated signaling pathways .
Comparison with Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used for similar applications but with different pharmacokinetic properties.
Ethyl nicotinate: Similar to ethyl 6-(dimethylamino)nicotinate but lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 6-(dimethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)8-5-6-9(11-7-8)12(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
RSMUJSRGEWAEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N(C)C |
Origin of Product |
United States |
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